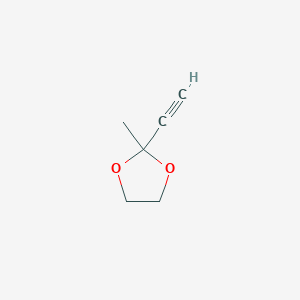
2-Ethynyl-2-methyl-1,3-dioxolane
Overview
Description
2-Ethynyl-2-methyl-1,3-dioxolane: is an organic compound with the molecular formula C6H8O2. It is a member of the dioxolane family, which are five-membered cyclic acetals. This compound is characterized by the presence of an ethynyl group and a methyl group attached to the dioxolane ring. Dioxolanes are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylene Glycol Condensation: One common method for synthesizing 2-Ethynyl-2-methyl-1,3-dioxolane involves the condensation of ethylene glycol with carbonyl compounds in the presence of a catalyst such as silica gel or alumina. This reaction is typically carried out under solvent-free conditions and pressure.
Microwave Irradiation: Another method involves the microwave irradiation of a mixture of ethylene glycol and a carbonyl compound, such as para-nitrobenzaldehyde, in the presence of a Brønsted acid like para-toluene sulfonic acid. This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like silica gel or alumina is preferred due to their recyclability and low environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
Chemistry: 2-Ethynyl-2-methyl-1,3-dioxolane is used as a reagent in the selective ketalization of carbonyl compounds . It is also employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used as a protecting group for carbonyl functionalities in biomolecules. It helps in the selective modification of other functional groups without affecting the protected carbonyl group .
Industry: Industrially, this compound is used in the production of polymers and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Ethynyl-2-methyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other ring sizes . The compound acts as a protecting group, preventing unwanted reactions at the carbonyl site while allowing other transformations to occur on the molecule .
Comparison with Similar Compounds
2-Methyl-1,3-dioxolane: Similar in structure but lacks the ethynyl group.
2-Ethyl-2-methyl-1,3-dioxolane: Similar but with an ethyl group instead of an ethynyl group.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
Uniqueness: 2-Ethynyl-2-methyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in selective ketalization reactions and as a protecting group in complex organic syntheses .
Properties
IUPAC Name |
2-ethynyl-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-6(2)7-4-5-8-6/h1H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIYUYNYOCTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)




![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)

